Technical Synthesis Guide: 5,9-Dibromo-7H-benzo[c]fluoren-7-one
Technical Synthesis Guide: 5,9-Dibromo-7H-benzo[c]fluoren-7-one
This is an in-depth technical guide on the synthesis of 5,9-Dibromo-7H-benzo[c]fluoren-7-one , a critical intermediate in the development of organic semiconductors and OLED host materials (e.g., Spiro-based compounds).[1]
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CAS Number: 1637660-36-6 Formula: C₁₇H₈Br₂O Molecular Weight: 388.05 g/mol IUPAC Name: 5,9-dibromo-7H-benzo[c]fluoren-7-one[1]
Executive Summary
The synthesis of 5,9-Dibromo-7H-benzo[c]fluoren-7-one requires a strategy that balances regioselectivity with yield.[1] While direct bromination of the parent scaffold is possible, it often yields isomeric mixtures. The most robust "field-proven" route for high-purity applications (such as OLEDs) involves the construction of the benzo[c]fluorenone core via Suzuki-Miyaura cross-coupling followed by intramolecular Friedel-Crafts cyclization , and subsequent regioselective bromination .[1]
This guide details a modular synthesis starting from commercially available naphthalene and benzene derivatives, ensuring structural integrity and scalability.
Retrosynthetic Analysis
To achieve the 5,9-substitution pattern, the molecule is disconnected at the C7 carbonyl bridge and the C-Br bonds.[1]
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Target: 5,9-Dibromo-7H-benzo[c]fluoren-7-one[1]
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Primary Disconnection: C-Br bonds (Functionalization) or Biaryl bond (Construction).[1]
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Strategic Intermediate: 7H-Benzo[c]fluoren-7-one (Parent Core).[1]
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Key Precursors: 1-Naphthaleneboronic acid derivative and 2-Bromobenzoic acid derivative.[1]
Retrosynthesis Diagram (DOT)[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzo[c]fluorenone core.[1]
Detailed Synthesis Protocol
Phase 1: Construction of the Biaryl Backbone
The first objective is to link the naphthalene and benzene rings. We utilize a Suzuki-Miyaura coupling between a naphthalene boronic acid and a bromobenzoate.[1]
Reaction:
Protocol:
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Reagents:
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Procedure:
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Charge a 3-neck flask with methyl 2-bromobenzoate, 1-naphthaleneboronic acid, and K₂CO₃.[1]
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Add the solvent mixture and degas with Nitrogen/Argon for 30 minutes (Critical to prevent homocoupling).
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Add Pd(PPh₃)₄ catalyst under positive inert gas pressure.
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Reflux at 90-100°C for 12-16 hours.[1] Monitor via TLC (Hexane:EtOAc 9:1).
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Workup: Cool to RT, filter through Celite to remove Pd black. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
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Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).
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Hydrolysis (Optional but recommended for Cyclization):
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Convert the ester to the free acid using NaOH/MeOH reflux, followed by acidification with HCl. This yields 2-(1-naphthyl)benzoic acid .[1]
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Phase 2: Ring Closure (Cyclization)
The formation of the central five-membered ketone ring is achieved via intramolecular Friedel-Crafts acylation.[1]
Reaction:
Protocol (Friedel-Crafts Method):
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Acid Chloride Formation: Reflux the carboxylic acid (1.0 eq) in neat Thionyl Chloride (SOCl₂) with a drop of DMF for 2 hours. Evaporate excess SOCl₂ to dryness.
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Cyclization:
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Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]
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Cool to 0°C. Add Anhydrous AlCl₃ (1.2 eq) portion-wise.
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Allow to warm to RT and stir for 4-6 hours. The solution typically turns dark red/brown.
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Quench: Pour the mixture onto ice/HCl. Extract with DCM.
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Purification: Recrystallization from Toluene or Ethanol. The product, 7H-benzo[c]fluoren-7-one , is a yellow/orange solid.[1]
Phase 3: Regioselective Bromination
This is the critical step to install bromines at the 5 and 9 positions. The 5-position (alpha to the bridge on the naphthalene ring) and the 9-position (para to the bridge on the benzene ring) are the most electronically activated sites for electrophilic aromatic substitution.[1]
Reaction:
Protocol:
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Reagents:
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Procedure (Br₂ Method):
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Dissolve the ketone in Glacial Acetic Acid or Nitrobenzene.
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Add catalytic FeCl₃.
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Add Br₂ dropwise at RT, then heat to 60-80°C.
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Stir for 6-12 hours.
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Note: The 5-position brominates first, followed by the 9-position.[1] Monitoring by HPLC/UPLC is recommended to avoid tribromination.
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Workup:
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Quench with saturated Sodium Thiosulfate (Na₂S₂O₃) solution to neutralize excess bromine.
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Precipitate usually forms. Filter the solid.
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Wash with water and cold methanol.
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Purification:
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Recrystallization from Toluene or Chlorobenzene is essential to remove mono-bromo impurities.[1]
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Target Purity: >98% (HPLC).
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Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting materials to the final dibrominated product.[1]
Quantitative Data & Characterization
Expected Yields
| Step | Reaction | Typical Yield | Key Challenge |
| 1 | Suzuki Coupling | 85-92% | Homocoupling of boronic acid; O2 exclusion required.[1] |
| 2 | Hydrolysis | >95% | Straightforward. |
| 3 | Cyclization | 75-85% | Regiocontrol is high due to geometry; purification removes tars. |
| 4 | Bromination | 60-75% | Over-bromination; separating mono-bromo species.[1] |
Characterization Parameters (Expected)
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Appearance: Yellow to orange crystalline powder.
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Melting Point: >200°C (High thermal stability).
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¹H NMR (CDCl₃, 400 MHz):
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Mass Spectrometry (EI/ESI):
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Parent ion [M]+ at m/z ~388.
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Isotope pattern characteristic of two bromine atoms (1:2:1 ratio at M, M+2, M+4).
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Safety & Handling (HSE)
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Bromine (Br₂): Highly toxic and corrosive lachrymator. Handle only in a functioning fume hood. Use glass or Teflon equipment; avoid metal needles.
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Palladium Catalysts: Heavy metal waste must be segregated.
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Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Quench excess carefully.
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Solvents: Toluene and DCM are hazardous organics; use proper PPE (gloves, goggles).
References
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Sigma-Aldrich. 5,9-Dibromo-7H-benzo[c]fluoren-7-one Product Sheet.[1]Link[1]
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PubChem. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene (Related Core Structure).[1][2]Link[1]
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Zhu, Z.-B., et al. "Synthesis of 7H-Benzo[c]fluorene Derivatives."[1] Organometallics, 2011. (Describes the general Suzuki/Cyclization strategy for this scaffold).
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Google Patents. US9099654B2 - Benzofluorene compound, emission materials and organic electroluminescent device. (Describes the use of 5,9-dibromo derivatives in OLEDs). Link
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ChemicalBook. 5,9-dibromo-7H-benzo[c]fluoren-7-one Properties and Suppliers.Link[1]
